(5E)-5-(3,4-diethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
説明
The compound (5E)-5-(3,4-diethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a thiazolo-triazolone derivative characterized by a conjugated benzylidene moiety and ethoxy substituents. Its molecular formula is C₂₅H₂₄N₃O₄S, with a (5E)-configuration critical for maintaining planar geometry and π-conjugation . Key structural features include:
特性
CAS番号 |
606956-54-1 |
|---|---|
分子式 |
C23H23N3O4S |
分子量 |
437.5 g/mol |
IUPAC名 |
(5E)-5-[(3,4-diethoxyphenyl)methylidene]-2-(4-ethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C23H23N3O4S/c1-4-28-17-10-8-16(9-11-17)21-24-23-26(25-21)22(27)20(31-23)14-15-7-12-18(29-5-2)19(13-15)30-6-3/h7-14H,4-6H2,1-3H3/b20-14+ |
InChIキー |
YNWIKESCPXYMGC-XSFVSMFZSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC(=C(C=C4)OCC)OCC)/SC3=N2 |
正規SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC(=C(C=C4)OCC)OCC)SC3=N2 |
製品の起源 |
United States |
準備方法
Synthesis of the Thiazolo[3,2-b][1,2,] Triazole Core
The core structure is constructed through a proton-induced heterocyclization method:
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Starting materials : 1H-1,2,4-triazole-3-thiol and α-haloketones.
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Alkylation : Reaction with 2-bromoacetophenone derivatives under basic conditions (K₂CO₃, DMF, 60°C, 6 h) yields thioether intermediates.
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Cyclization : Treatment with concentrated HCl or H₂SO₄ induces intramolecular cyclization to form the thiazolo-triazole system.
Mechanistic Insight :
The reaction proceeds via nucleophilic substitution at the α-carbon of the ketone, followed by acid-catalyzed ring closure (Figure 1).
Functionalization with the 4-Ethoxyphenyl Group
The 4-ethoxyphenyl substituent is introduced through Ullmann-type coupling :
Key Observations :
One-Pot Catalytic-Free Synthesis
An alternative one-pot method eliminates intermediate isolation:
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Reagents : Dibenzoylacetylene, 3,4-diethoxybenzaldehyde, 4-ethoxyaniline.
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Conditions : Ethanol, room temperature, 48 h.
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Mechanism : Sequential alkyne activation, Schiff base formation, and cyclization.
Advantages :
Structural Characterization and Validation
Post-synthesis analyses confirm the compound’s identity:
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X-ray crystallography : Single-crystal data validate the E-configuration and planarity of the thiazolo-triazole core.
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NMR spectroscopy : Distinct signals for ethoxy groups (δ 1.35–1.42 ppm, triplets) and benzylidene protons (δ 7.82 ppm, singlet).
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Purity (%) | Environmental Impact |
|---|---|---|---|---|
| Stepwise synthesis | 68–72 | 42 | 98.5 | Moderate |
| One-pot catalytic-free | 82–85 | 48 | 97.8 | Low |
Challenges and Optimization Opportunities
化学反応の分析
科学研究の応用
化学
化学では、(5E)-5-(3,4-ジエトキシベンジリデン)-2-(4-エトキシフェニル)[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オンは、より複雑な分子のビルディングブロックとしての可能性について研究されています。そのユニークな構造は、新しい合成経路の探求と、強化された特性を持つ新規化合物の開発を可能にします。
生物学
生物学的には、この化合物は、抗菌活性、抗真菌活性、抗癌活性の可能性について、さまざまなアッセイで有望な結果を示しています。研究者は、特定の病原体や癌細胞株の増殖を阻害する能力について調査しています。
医学
医学では、この化合物は、潜在的な治療用途について調査されています。特定の生物学的標的に結合する能力により、特に感染症や癌の治療における薬物開発の候補となります。
産業
産業的には、(5E)-5-(3,4-ジエトキシベンジリデン)-2-(4-エトキシフェニル)[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オンは、耐久性や耐菌性を向上させたポリマーやコーティングなど、特定の特性を持つ新しい材料の開発に使用できる可能性があります。
科学的研究の応用
Chemistry
In chemistry, (5E)-5-(3,4-diethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with enhanced properties.
Biology
Biologically, this compound has shown promise in various assays for its potential antimicrobial, antifungal, and anticancer activities. Researchers are investigating its ability to inhibit the growth of certain pathogens and cancer cell lines.
Medicine
In medicine, the compound is being explored for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
Industrially, (5E)-5-(3,4-diethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or resistance to microbial growth.
作用機序
(5E)-5-(3,4-ジエトキシベンジリデン)-2-(4-エトキシフェニル)[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オンの作用機序には、さまざまな分子標的との相互作用が含まれます。これらには、生物学的プロセスに役割を果たす酵素、受容体、またはその他のタンパク質が含まれる可能性があります。化合物の構造により、これらの標的に結合し、その活性を阻害したり、機能を変更したりすることが可能になります。これにより、抗菌活性や抗癌活性などの観察された生物学的効果が生じることがあります。
類似化合物との比較
Structural Modifications and Substituent Effects
The following analogs highlight variations in substituents and their impact on physicochemical and biological properties:
Physicochemical Properties
Data from synthetic studies (yields, melting points) and spectroscopic analyses:
Key Observations :
- Electron-donating groups (e.g., ethoxy, dimethylamino) red-shift UV absorption due to extended conjugation .
- Chlorine substituents increase melting points (e.g., Analog 1: 192–193°C) via enhanced intermolecular forces .
- Longer alkyl/alkoxy chains (e.g., propoxy in Analog 5) reduce melting points by disrupting crystallinity .
生物活性
The compound (5E)-5-(3,4-diethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a member of the thiazolotriazole family, recognized for its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C20H22N4O4S
- Molecular Weight : 414.48 g/mol
- IUPAC Name : (5E)-5-(3,4-diethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways. For instance, it can bind to the active sites of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), potentially leading to anti-inflammatory effects.
- Receptor Modulation : It may act as a modulator for certain receptors such as G-protein coupled receptors (GPCRs), influencing cellular signaling pathways related to pain and inflammation.
Antimicrobial Activity
Research has indicated that thiazolotriazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi. For example:
- Case Study : In vitro studies demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
Anticancer Properties
The compound has been investigated for its potential anticancer effects:
- Mechanism : It induces apoptosis in cancer cells through the activation of caspase pathways.
- Case Study : A study on human breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability.
Anti-inflammatory Effects
The anti-inflammatory potential has also been explored:
- In Vivo Studies : Animal models showed a significant reduction in paw edema when treated with the compound compared to control groups.
Data Tables
Q & A
Q. What are the critical steps and optimization strategies for synthesizing (5E)-5-(3,4-diethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one with high purity?
- Methodological Answer : Synthesis involves multi-step reactions, including cyclocondensation of thiazole and triazole precursors, followed by benzylidene group introduction. Key optimizations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for cyclization steps .
- Temperature control : Maintaining 60–80°C during benzylidene formation minimizes side products .
- Catalysts : Lewis acids (e.g., ZnCl₂) improve regioselectivity in triazole ring closure .
Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity.
Q. Which spectroscopic and crystallographic techniques are essential for structural elucidation of this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns substituent positions and confirms E/Z isomerism via coupling constants (e.g., allylic protons at δ 5.8–6.2 ppm) .
- X-ray crystallography : Resolves stereochemistry and π-π stacking interactions in the fused heterocyclic system (SHELX software recommended for refinement) .
- LCMS (ESI+) : Validates molecular weight (e.g., m/z 449 [M+H]+) and detects impurities .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., EGFR inhibition at 10 µM) .
Advanced Research Questions
Q. How can QSAR models guide structural optimization to enhance bioactivity?
- Methodological Answer :
- Descriptor selection : Compute logP, molar refractivity, and steric parameters (e.g., Verloop descriptors) to correlate substituent effects with activity .
- 3D-QSAR : Use CoMFA/CoMSIA to map electrostatic/hydrophobic fields around the benzylidene moiety .
- Validation : Cross-validate models with leave-one-out (LOO) and external test sets (R² > 0.8 preferred) .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Standardized protocols : Replicate assays under identical conditions (e.g., cell passage number, serum concentration) to eliminate variability .
- Orthogonal assays : Confirm anticancer activity via apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) .
- Target validation : Use CRISPR/Cas9 knockout models to verify specificity (e.g., deplete EGFR to confirm on-target effects) .
Q. How can molecular docking and dynamics simulations predict binding modes with biological targets?
- Methodological Answer :
- Docking software : AutoDock Vina or Glide to model interactions (e.g., hydrogen bonds with kinase active sites) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD < 2 Å indicates stable binding) .
- Free energy calculations : Use MM/GBSA to quantify binding affinities (ΔG < −8 kcal/mol suggests strong inhibition) .
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